Home > Products > Screening Compounds P104359 > 2-cyano-N-cyclohexyl-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylamide
2-cyano-N-cyclohexyl-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylamide -

2-cyano-N-cyclohexyl-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylamide

Catalog Number: EVT-6216777
CAS Number:
Molecular Formula: C21H21N3O5
Molecular Weight: 395.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-cyano-N-cyclohexyl-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylamide is a synthetic organic compound belonging to the class of acrylamides. It is characterized by a central acrylamide group connected to a cyclohexyl substituent at the nitrogen atom and a substituted furan ring at the 3-position of the acrylamide moiety. This compound has been investigated for its potential as a transforming growth factor (TGF) inhibitor.

Applications

Based on the provided papers, the only identified application of 2-cyano-N-cyclohexyl-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylamide is as a potential inhibitor of TGF. TGF is a multifunctional cytokine implicated in various cellular processes, including cell proliferation, differentiation, apoptosis, and extracellular matrix production. Its dysregulation has been linked to several diseases, including fibrosis, cancer, and autoimmune disorders. Therefore, compounds like 2-cyano-N-cyclohexyl-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylamide with potential TGF inhibitory activity could be valuable tools for studying TGF signaling pathways and may have therapeutic implications in related diseases.

(E)-N,N-Diethyl-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylamide

Compound Description: (E)-N,N-Diethyl-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylamide is a stable polymorph that exhibits potential biological activity. [] A synthesis process for the E isomer of this compound was patented, including various intermediates. []

(E)-N,N-Diethyl-2-cyano-3-(3-methoxy-4-hydroxy-5-nitrophenyl)acrylamide

Compound Description: (E)-N,N-Diethyl-2-cyano-3-(3-methoxy-4-hydroxy-5-nitrophenyl)acrylamide is a key intermediate in the synthesis of the stable polymorph of (E)-N,N-Diethyl-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylamide. []

(E)-N,N-Diethyl-2-cyano-3-(3-methoxy-4-hydroxyphenyl)acrylamide

Compound Description: (E)-N,N-Diethyl-2-cyano-3-(3-methoxy-4-hydroxyphenyl)acrylamide serves as an important intermediate in the synthesis of (E)-N,N-Diethyl-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylamide. []

Olmutinib (OTB)

Compound Description: Olmutinib is a third-generation EGFR tyrosine kinase inhibitor (TKI) that selectively inhibits EGFR L858R/T790M mutation in non-small cell lung cancer (NSCLC). [] Research focuses on developing radiolabeled Olmutinib derivatives as potential imaging probes for NSCLC.

[(2E,4E)-2-Cyano-5-(4-methoxyphenyl)penta-2,4-dienoic acid] (1)

Compound Description: This compound is a rationally designed matrix for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), exhibiting enhanced analytical performance, particularly for analyzing phospholipids. []

[(2E,4E)-2-Cyano-5-(4-nitrophenyl)penta-2,4-dienoic acid] (2)

Compound Description: This compound is another rationally designed matrix for MALDI-MS, demonstrating excellent performance in analyzing neutral lipids like diacylglycerols and triacylglycerols. []

[(E)-2-Cyano-3-(6-methoxynaphthalen-2-yl)acrylic acid] (6)

Compound Description: This compound serves as a MALDI matrix, displaying good performance in ionization capability, interference-free spectra, signal-to-noise ratio, and reproducibility. []

[(E)-2-Cyano-3-(naphthalen-2-yl)acrylic acid] (7)

Compound Description: This compound, referred to as cyano naphthyl acrylic acid (CNAA), is an excellent MALDI matrix for analyzing phospholipids. []

2-Cyano-3-(4-substituted)-N-(quinolin-3-yl) acrylamide derivatives

Compound Description: This series of compounds, with varying substituents at the 4-position of the phenyl ring, were synthesized and evaluated for their cytotoxic activity against the MCF7 breast cancer cell line. [] Some derivatives showed higher activity compared to the reference drug, doxorubicin.

3-Oxo-N-(quinolin-3-yl)-3H-benzol[f]chromene-2-carboxamide (27)

Compound Description: This compound exhibited potent cytotoxic activity against the MCF7 breast cancer cell line, surpassing the activity of doxorubicin. []

2-Cyano-3-(4-fluorophenyl-N-(quinolin-3-yl) acrylamide (7)

Compound Description: This specific derivative from the 2-cyano-3-(4-substituted)-N-(quinolin-3-yl) acrylamide series exhibited high cytotoxic activity against the MCF7 breast cancer cell line, comparable to doxorubicin. []

2-Cyano-5-(4-(dimethylamino)phenyl)-N-(quinolin-3-yl) penta-2,4-dienamide (19)

Compound Description: This derivative from the 2-cyano-3-(4-substituted)-N-(quinolin-3-yl) acrylamide series also displayed high cytotoxic activity against the MCF7 breast cancer cell line, similar to doxorubicin. []

3-(5-[2-Methoxy-5-(4-methoxy-3-5-[(4-oxo-2-(aryl/hetaryl)-1,3-thiazolan-3yl)amino]-1,3,4-oxadiazol-2-ylbenzyl)phenyl]-1,3,4-oxadiazol-2-ylamino)-2-(aryl/hetaryl)-1,3-thiazolan-4-ones (8a-j)

Compound Description: This series of bis-heterocycles, synthesized with various aryl/hetaryl substituents at the 2-position of the thiazolidinone ring, were evaluated for antimicrobial, nematicidal, and anticancer activities. [] The biological activities were found to be dependent on the nature of the aryl/hetaryl substituent.

PD168368 [(S)-α-Methyl-α-[[[(4-nitrophenyl)amino]carbonyl]amino]-N-[[1-(2-pyridinyl)cyclohexyl]methyl]-1H-indole-3-propanamide]

Compound Description: Originally an antagonist for the gastrin-releasing peptide/neuromedin B receptors (BB1/BB2), PD168368 was found to be a potent mixed agonist for formyl peptide receptors (FPR1/FPR2) with nanomolar EC50 values. []

PD176252 [(S)-N-[[1-(5-Methoxy-2-pyridinyl)cyclohexyl]methyl]-α-methyl-α-[[(4-nitrophenyl)amino]carbonyl]amino-1H-indole-3-propanamide]

Compound Description: Similar to PD168368, PD176252 was designed as a BB1/BB2 antagonist but was discovered to be a potent mixed FPR1/FPR2 agonist with nanomolar EC50 values. [] Subsequent research investigated various Trp- and Phe-based PD176252/PD168368 analogs and related nonpeptide/nonpeptoid analogs, leading to the identification of many potent FPR agonists.

2-(3-Aryl-2-phenyl-2,3-dihydro-1,2,4-oxadiazol-5-yl)-3-(4-methoxyphenyl)acrylonitriles

Compound Description: These novel cycloadducts were formed from the regio- and stereoselective 1,3-dipolar cycloaddition reaction of C-(4-(dimethylamino)phenyl)-N-phenylnitrone with 2-(4-substituted-benzylidene)malononitriles. []

2-Cyano-3-(4-methoxyphenyl)acrylamide (5)

Compound Description: This compound was unexpectedly obtained as the sole product from the reaction of various C-aryl (or hetaryl)-N-phenylnitrones with 2-(4-methoxybenzylidene)malononitrile. []

5-Anilino-4-benzoyl-2-phenyloxazole (10)

Compound Description: This previously unknown compound was the sole product isolated from the reaction of 4-benzylidene-2-phenyloxazol-5(4H)-one with various C-aryl (or hetaryl)-N-phenylnitrones. []

N′-Propyl-4,5,6,7-tetrahydrobenzothiazole-2,6-diamine (Pramipexole)

Compound Description: Pramipexole is a dopamine D2/D3 agonist that has been investigated for its role in inducing yawning behavior in rats. [] Research suggests that the induction of yawning is mediated by D3 receptors, while the inhibition of yawning at higher doses is attributed to competing D2 receptor activity.

N-cyano-N′-methyl-N′-{2-[(5-methylimidazol-4-yl)methylthio]ethyl}guanidine (Cimetidine)

Compound Description: Cimetidine was investigated for its effects on duodenal coccidiosis in chicks. [] The study focused on the impact of varying cimetidine levels on growth, feed efficiency, duodenal pH, and liver copper concentration in infected chicks.

(2E)-2-Cyano-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]benzopyran-6-yl) acrylamide (8)

Compound Description: This compound is synthesized through the condensation of 6-Formylfurochromone with malononitrile and subsequent hydrolysis with dilute hydrochloric acid. [, ]

3-(3,4-Dihydroxy-5-nitrophenylmethylidene)-2,4-pentanedione (4)

Compound Description: This compound, labeled with 14C, is a catechol-O-methyltransferase inhibitor. []

3-(5-Nitro-2-furyl)-2-(2-furyl)acrylamide (AF-2)

Compound Description: This compound, labeled with 14C, was investigated for its metabolic activation and formation of active metabolites, particularly their binding to cysteine and glutathione. [] The research suggested that the active metabolites, likely hydroxylaminofurans, react with sulfhydryl compounds to form water-soluble conjugates.

Methyl 3-(5-Nitro-2-furyl)-2-phenylacrylate (MNFPA)

Compound Description: This compound, labeled with 3H, was also studied for its metabolic activation and the formation of active metabolites. [] Similar to AF-2, the research suggested that MNFPA's active metabolites react with cysteine and glutathione to form water-soluble conjugates.

Properties

Product Name

2-cyano-N-cyclohexyl-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylamide

IUPAC Name

(E)-2-cyano-N-cyclohexyl-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enamide

Molecular Formula

C21H21N3O5

Molecular Weight

395.4 g/mol

InChI

InChI=1S/C21H21N3O5/c1-28-20-12-16(24(26)27)7-9-18(20)19-10-8-17(29-19)11-14(13-22)21(25)23-15-5-3-2-4-6-15/h7-12,15H,2-6H2,1H3,(H,23,25)/b14-11+

InChI Key

VWVNISSZWSEUON-SDNWHVSQSA-N

SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C(C#N)C(=O)NC3CCCCC3

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C(C#N)C(=O)NC3CCCCC3

Isomeric SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3CCCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.